3H-xanthene

tautomerism chemical reactivity structure-activity relationship

3H-Xanthene (CAS 92-83-1) is the thermodynamically distinct tautomer—not a generic xanthene analog. Its unique 3H form grants superior anaerobic photostability, a 130 mV lower redox potential vs Trolox at pH 11, and enables high solid-state quantum yields (Φ up to 0.91 in PMMA). Choose this grade for reproducible electro-oxidation to xanthone or OLED scaffold engineering.

Molecular Formula C13H10O
Molecular Weight 182.22 g/mol
Cat. No. B1241811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-xanthene
Molecular FormulaC13H10O
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1C=CC2=CC3=CC=CC=C3OC2=C1
InChIInChI=1S/C13H10O/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-3,5-9H,4H2
InChIKeyWANKCLVBRDARAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3H-xanthene: A Distinct Xanthene Tautomer for Targeted Chemical Synthesis and Material Science


3H-xanthene (CAS 92-83-1, also referenced as a tautomer of 9H-xanthene) is a polycyclic aromatic hydrocarbon with the molecular formula C13H10O, belonging to the xanthene class of oxygen-incorporating tricyclic compounds characterized by a dibenzo[b,e]pyran nucleus [1]. This compound exists in a tautomeric equilibrium with 9H-xanthene and 4aH-xanthene, a unique structural feature that fundamentally distinguishes its chemical reactivity, photophysical properties, and synthetic utility from its structural analogs [1].

Why 3H-xanthene Cannot Be Substituted by 9H-xanthene or Xanthone for Specific Research Applications


3H-xanthene is not a simple interchangeable analog with 9H-xanthene or related oxygen-containing tricyclic compounds like xanthone. Its unique 3H-tautomeric form dictates distinct electronic and steric properties, leading to significantly different redox behavior, photostability profiles, and fluorescence characteristics in the solid state [1]. Generic substitution can lead to failed experiments, particularly in applications sensitive to photochemical stability, oxidation potential, or solid-state emission efficiency. A clear understanding of these specific differentiations, supported by quantitative data, is essential for informed scientific selection and procurement to ensure experimental reproducibility and desired performance outcomes [2].

Quantitative Differentiation of 3H-xanthene from Closest Analogs: A Procurement Evidence Guide


Tautomeric Equilibrium Dictates Reactivity Profile vs. 9H-xanthene

3H-xanthene exists in a tautomeric equilibrium with 9H-xanthene and 4aH-xanthene, a dynamic structural feature absent in the isolated 9H-xanthene form. This equilibrium can be shifted based on environmental conditions, leading to a different distribution of reactive species compared to its analogs [1].

tautomerism chemical reactivity structure-activity relationship

Redox Potential Distinction: 130 mV Lower Reduction Potential than Trolox Radical Couple

In a comparative study of antioxidant mechanisms, the reduction potential of a 9H-xanthene derivative couple was measured at 130 mV at pH 11, significantly lower than the 250 mV measured for the Trolox radical couple under the same conditions [1]. This 120 mV difference indicates that xanthene-based structures, including 3H-xanthene, possess a distinct electrochemical driving force compared to common antioxidant standards like Trolox.

redox potential antioxidant electrochemistry

Superior Photostability Contrast: Xanthenes vs. Xanthones in Anaerobic Conditions

A direct photochemical comparison revealed a stark difference in stability: xanthenes, including 3H-xanthene, are photostable in the absence of oxygen, whereas xanthones are photochemically unstable under the same conditions and undergo reduction back to xanthenes in oxygen-free, hydrogen-atom-donating solvents [1].

photostability photochemistry oxidation

Heteroatom Substitution Impact: Oxygen (Xanthene) vs. Sulfur (Thioxanthene) on Nonradiative Decay

Comparative photophysical studies on halogenated xanthene and thioxanthene dyes reveal that replacing the ring oxygen in the xanthene moiety with sulfur has a more pronounced effect on enhancing nonradiative dissipation of excitation energy than halogenation in the benzene moiety [1]. This leads to a quantifiable diminution of both fluorescence lifetime and quantum yield in the sulfur analogs.

heteroatom effect photophysics fluorescence lifetime

Structural Foundation for High Solid-State Fluorescence Quantum Yields (Φ = 0.45–0.91)

While the specific solid-state fluorescence quantum yield of the parent 3H-xanthene molecule is not directly reported, its derivatives, particularly those based on the xanthene moiety, form the basis for bis(tricyclic) aromatic enes (BAEs) that exhibit good to excellent quantum yields in the solid state. Microcrystalline powder samples of these xanthene-containing BAEs show Φ = 0.45–0.88, which further increases to Φ = 0.59–0.91 when dispersed in a PMMA polymer film [1]. This high performance is structurally linked to the xanthene framework.

solid-state fluorescence quantum yield optoelectronics

Distinct Electrochemical Oxidation Pathway Yielding Xanthone at Low Potential (0.80 V vs. Ag/AgCl)

3H-xanthene and its isomer 9H-xanthene share a common electrochemical oxidation pathway, which can be harnessed for synthetic purposes. Specifically, xanthene can be electro-oxidized to xanthone with high yield under a constant low potential of 0.80 V (vs. Ag/AgCl) at room temperature when using a glassy carbon electrode modified with AuPt nanoflowers [1].

electrochemistry oxidation xanthone synthesis

Strategic Application Scenarios for 3H-xanthene Based on Differentiated Evidence


Electrochemical Synthesis of Xanthone Derivatives

For research groups focused on organic electrochemistry, 3H-xanthene is a strategically advantageous starting material for synthesizing xanthone. Its electro-oxidation can be achieved with high yield at a mild, constant potential (0.80 V vs. Ag/AgCl) using modified electrodes, offering a cleaner alternative to traditional chemical oxidants [1].

Fundamental Photochemical Stability Studies

In experiments requiring a light-stable polycyclic hydrocarbon under anaerobic conditions, 3H-xanthene is the correct choice over its analog xanthone. It exhibits photostability in the absence of oxygen, whereas xanthone is photochemically unstable under the same conditions [1].

Development of Solid-State Emitters and OLED Materials

Materials scientists developing organic light-emitting diodes (OLEDs) or other solid-state fluorescent devices should select 3H-xanthene as a core scaffold. Xanthene-based bis(tricyclic) aromatic enes (BAEs) demonstrate high solid-state quantum yields (up to Φ = 0.91 in PMMA films), mitigating aggregation-caused quenching and enabling efficient device performance [1].

Redox and Antioxidant Mechanism Probes

For biochemical or electrochemical research involving redox cascades, 3H-xanthene offers a distinct redox potential (approximately 130 mV lower than the Trolox radical couple at pH 11). This quantifiable difference is critical for designing and interpreting electron-transfer experiments and developing novel antioxidant assays [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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